molecular formula C14H20N2O4 B3166587 [2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 912762-53-9

[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B3166587
CAS No.: 912762-53-9
M. Wt: 280.32 g/mol
InChI Key: SZCNSTOFPLPSHE-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is a chemical compound with potential applications in various fields of science and industry. This compound features a hydroxyimino group attached to a phenyl ring with a methoxy substituent, and a carbamic acid tert-butyl ester functional group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methoxyphenylacetic acid as the starting material.

  • Hydroxyimino Formation: The carboxylic acid group is converted to a hydroxyimino group through a reaction with hydroxylamine.

  • Esterification: The resulting hydroxyimino compound is then esterified with tert-butyl carbamate to form the final product.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions may involve nucleophilic substitution, where the hydroxyimino group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like amines or alcohols, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

  • Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which [2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The hydroxyimino group may act as a nucleophile, reacting with electrophilic centers in biological molecules. The phenyl ring with the methoxy substituent can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(N-hydroxyimino)-N-(3-methoxyphenyl)acetamide

  • 2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

  • 2-Hydroxyimino-2-(2-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

Uniqueness: The uniqueness of [2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCNSTOFPLPSHE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.